molecular formula C24H16F3N3O3S B3004573 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide CAS No. 894563-60-1

2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B3004573
CAS No.: 894563-60-1
M. Wt: 483.47
InChI Key: DCJWWRCCVAIZQJ-UHFFFAOYSA-N
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Description

2-(3’-(3,4-difluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of multiple fluorine atoms and the indoline-thiazolidinone core contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(3,4-difluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the indoline-thiazolidinone core: This can be achieved by reacting an indoline derivative with a thiazolidinone precursor under specific conditions, such as heating in the presence of a catalyst.

    Introduction of the difluorophenyl group: This step involves the substitution reaction where a difluorophenyl group is introduced to the core structure using appropriate reagents and conditions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3’-(3,4-difluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3’-(3,4-difluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-difluorophenyl)-pyridine: A compound with a similar difluorophenyl group but different core structure.

    3,4-difluorophenyl isothiocyanate: Another fluorinated compound with distinct functional groups and applications.

Uniqueness

2-(3’-(3,4-difluorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide stands out due to its spiro structure and the combination of indoline and thiazolidinone cores. This unique arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3O3S/c25-16-10-9-14(11-18(16)27)30-22(32)13-34-24(30)15-5-1-4-8-20(15)29(23(24)33)12-21(31)28-19-7-3-2-6-17(19)26/h1-11H,12-13H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJWWRCCVAIZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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